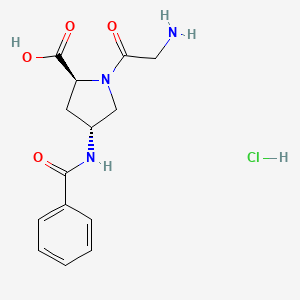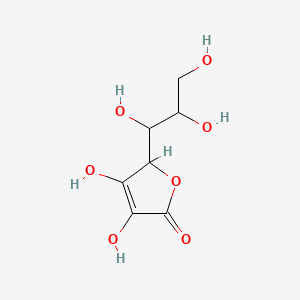
Glucoascorbic acid, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoascorbic acid, L- is a bioacive chemical.
Applications De Recherche Scientifique
Cancer Research
Glucoascorbic acid, a derivative of ascorbic acid, has been studied for its effects on various types of cancer. Research in the 1950s showed that diets containing glucoascorbic acid could retard the growth of certain carcinomas in rats and mice (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1953). Another study in 1954 found that glucoascorbic acid prolonged the lifespan of leukemic mice and reduced the incidence of leukemia when administered with cortisone (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1954).
Nutrition and Toxicology
Glucoascorbic acid has also been explored in nutritional and toxicological contexts. A 1943 study showed that it induced a scurvy-like condition in mice, not prevented by ascorbic acid but resolved by removing glucoascorbic acid from the diet (Woolley & Krampitz, 1943). Further research in 1957 demonstrated that the toxic effects of glucoascorbic acid in rats could be counteracted by the ingestion of alfalfa and other plants (Ershoff, 1957).
Biochemical Studies
Biochemical studies have shed light on the role of glucoascorbic acid in various cellular processes. For instance, research has found that GLUT1 and GLUT3 isoforms are specific glucose transporter isoforms that mediate the transport of dehydroascorbic acid, a derivative of glucoascorbic acid (Rumsey et al., 1997). Additionally, studies on GLUT4 have revealed its role in the transport of dehydroascorbic acid in skeletal muscle and adipocytes (Andrisse et al., 2013).
Neurological Research
The impact of glucoascorbic acid on neurological function has been explored, with studies showing stereospecific effects on dopamine receptor binding (Tolbert, Morris, Spollen, & Ashe, 1992). This suggests potential implications for the compound in neurological disorders or treatments.
Vitamin C Transport
Glucoascorbic acid has also been linked to vitamin C transport. Research indicates that dehydroascorbic acid, its oxidized form, is transported into the brain via glucose transporters, defining a mechanism for vitamin C acquisition by the brain (Agus et al., 1997).
Propriétés
Numéro CAS |
26566-39-2 |
|---|---|
Nom du produit |
Glucoascorbic acid, D- |
Formule moléculaire |
C7H10O7 |
Poids moléculaire |
206.15 |
Nom IUPAC |
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one |
InChI |
InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2 |
Clé InChI |
ILBBPBRROBHKQL-UHFFFAOYSA-N |
SMILES |
O=C(O1)C(O)=C(O)C1C(O)C(O)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Glucoascorbic acid, L-; L-Glucoascorbic acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
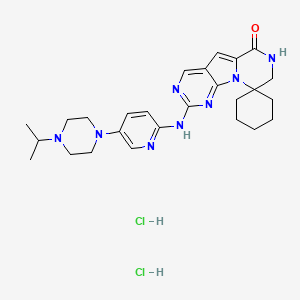

![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
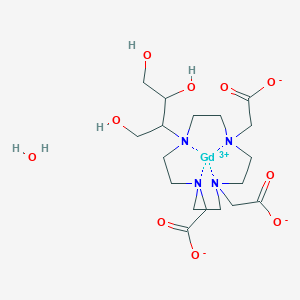
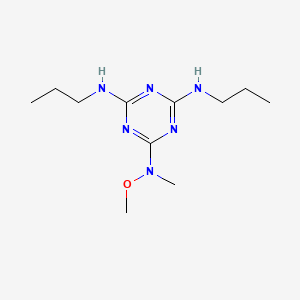
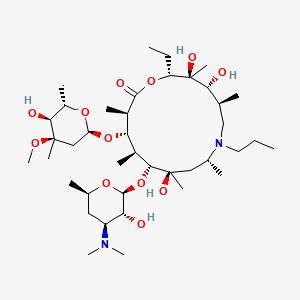
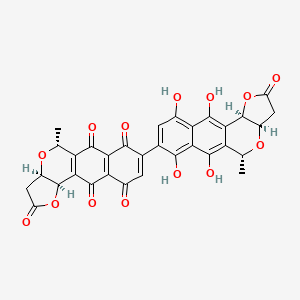
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)
